molecular formula C22H20Cl2N2O2 B6497581 1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide CAS No. 953180-40-0

1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide

Cat. No. B6497581
M. Wt: 415.3 g/mol
InChI Key: ROYMRMVJHVPYQO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C22H20Cl2N2O2 and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide is 414.0901833 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the oxazole ring followed by the coupling of the oxazole with the cyclopentane carboxylic acid derivative.

Starting Materials
4-chlorobenzaldehyde, 2-amino-2-methyl-1-propanol, 4-chlorophenylacetic acid, cyclopentanone, thionyl chloride, sodium hydroxide, triethylamine, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-chlorophenyl isocyanate

Reaction
Synthesis of 5-(4-chlorophenyl)-2-amino-1,2-oxazole: 4-chlorobenzaldehyde is condensed with 2-amino-2-methyl-1-propanol in the presence of acetic acid to form 4-chlorophenyl-2-amino-1-propanol. The resulting product is then treated with thionyl chloride to form the corresponding chloroformate. The chloroformate is then reacted with sodium hydroxide and cyclopentanone to form the oxazole ring., Synthesis of 1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide: 4-chlorophenylacetic acid is coupled with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the corresponding active ester. The active ester is then reacted with 5-(4-chlorophenyl)-2-amino-1,2-oxazole in the presence of triethylamine to form the desired product, which is then treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-chlorophenyl isocyanate to form the final compound.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O2/c23-17-7-3-15(4-8-17)20-13-19(26-28-20)14-25-21(27)22(11-1-2-12-22)16-5-9-18(24)10-6-16/h3-10,13H,1-2,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYMRMVJHVPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

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